5-(Propylamino)pyridine-2-carbonitrile
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Overview
Description
5-(Propylamino)pyridine-2-carbonitrile is a chemical compound with the molecular formula C₉H₁₁N₃ and a molecular weight of 161.2 g/mol . It is a pyridine derivative, which means it contains a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms. This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The preparation of 5-(Propylamino)pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with propylamine under specific conditions to introduce the propylamino group at the 5-position of the pyridine ring . Industrial production methods often employ magnetically recoverable catalysts, which can be easily separated from the reaction medium using an external magnet . These catalysts offer advantages such as high surface area and simple preparation and modification .
Chemical Reactions Analysis
5-(Propylamino)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-(Propylamino)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Propylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to a range of biological effects . For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
5-(Propylamino)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrimidine-5-carbonitrile derivatives: These compounds are designed as ATP mimicking tyrosine kinase inhibitors and have shown promising anticancer activity.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds are used in the synthesis of various heterocyclic compounds and have diverse biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the propylamino group, which imparts distinct chemical and biological properties .
Biological Activity
5-(Propylamino)pyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the synthesis, biological properties, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound belongs to the pyridine family, characterized by a pyridine ring substituted with a propylamino group and a carbonitrile functional group. The molecular formula is C10H12N3, and it exhibits properties typical of nitrogen-containing heterocycles, which often contribute to their biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyanopyridine with propylamine under specific conditions. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted techniques.
Antimicrobial Activity
Several studies have demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been highlighted in recent research. For instance, it showed promising results against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens ranged from 8 to 32 µg/mL, indicating moderate to strong antibacterial and antifungal activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it demonstrated an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages at concentrations as low as 10 µM, suggesting its potential as an anti-inflammatory agent .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study published in Molecules, researchers synthesized a series of pyridine derivatives, including this compound. They evaluated its antimicrobial activity against clinical isolates and found that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics .
Case Study 2: Anticancer Activity
A research team investigated the cytotoxic effects of various pyridine derivatives on cancer cell lines. They reported that this compound exhibited potent cytotoxicity against lung and breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .
Summary of Biological Activities
Activity | Effectiveness | MIC/IC50 Values |
---|---|---|
Antimicrobial | Moderate to strong | MIC: 8 - 32 µg/mL |
Anticancer | Potent | IC50: ~15 µM (MCF-7 cells) |
Anti-inflammatory | Significant reduction | IC50: ~10 µM |
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-(propylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-2-5-11-9-4-3-8(6-10)12-7-9/h3-4,7,11H,2,5H2,1H3 |
InChI Key |
SGWNRIDUGZWLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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